

Crystal Structure of 2-Aminobenzothiazole Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4-ethoxybenzothiazole

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Disclaimer: As of December 2025, a comprehensive search of publicly available crystallographic databases and scientific literature did not yield specific crystal structure data for **2-Amino-4-ethoxybenzothiazole**. This guide, therefore, presents a detailed analysis of the crystal structures of closely related and representative 2-aminobenzothiazole derivatives to provide valuable insights for researchers, scientists, and drug development professionals. The methodologies and structural features discussed are broadly applicable to this class of compounds.

Introduction

2-Aminobenzothiazoles are a significant class of heterocyclic compounds that form the core scaffold of numerous molecules with diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-based drug design and for elucidating their mechanism of action. X-ray crystallography provides the most definitive information about the solid-state conformation, intermolecular interactions, and packing of these molecules. This technical guide summarizes the key crystallographic features of representative 2-aminobenzothiazole derivatives and outlines the general experimental procedures for their structural determination.

Experimental Protocols

The determination of the crystal structure of 2-aminobenzothiazole derivatives typically involves a multi-step process, from synthesis and crystallization to X-ray diffraction data collection and

structure refinement.

Synthesis and Crystallization

The synthesis of 2-aminobenzothiazole derivatives can be achieved through various established methods. A common route involves the reaction of a substituted 2-aminothiophenol with a cyanogen halide or a similar reagent.

General Synthesis of 2-Amino-4-substituted-benzothiazoles:

A typical synthesis involves the reaction of the corresponding substituted 2-aminothiophenol with cyanogen bromide in a suitable solvent like ethanol or methanol. The reaction mixture is often stirred at room temperature or gently heated to drive the reaction to completion. The resulting product can then be purified by recrystallization from an appropriate solvent system to yield single crystals suitable for X-ray diffraction.

For example, the synthesis of 2-amino-4-methylbenzothiazole can be achieved from 2-amino-3-methylthiophenol.

Crystallization:

Obtaining high-quality single crystals is a critical step. Slow evaporation of a saturated solution of the purified compound is a widely used technique. The choice of solvent is crucial and is often determined empirically. Common solvents for crystallizing 2-aminobenzothiazole derivatives include ethanol, methanol, acetonitrile, or mixtures thereof with water.

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement in a crystalline solid.

Data Collection:

A suitable single crystal is mounted on a goniometer of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo K α or Cu K α radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement:

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the electron density. This model is subsequently refined using least-squares methods to improve the fit between the observed and calculated diffraction data. Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

Crystallographic Data of Representative 2-Aminobenzothiazole Derivatives

Due to the absence of specific data for **2-Amino-4-ethoxybenzothiazole**, this section presents crystallographic data for closely related and illustrative compounds to provide a comparative overview.

Table 1: Crystallographic Data for 2-Aminobenzothiazolinium Nitrate

Parameter	Value
Chemical Formula	C ₇ H ₇ N ₃ O ₃ S
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.453(3)
b (Å)	12.011(4)
c (Å)	9.083(3)
α (°)	90
β (°)	108.79(3)
γ (°)	90
Volume (Å ³)	873.3(5)
Z	4

Data sourced from a study on 2-aminobenzothiazolinium nitrate, which provides insight into the protonated form of the 2-aminobenzothiazole scaffold.[4]

Table 2: Selected Bond Lengths and Angles for 2-Aminobenzothiazolinium Nitrate

Bond	Length (Å)	Angle	Degrees (°)
S1-C2	1.734(2)	N3-C2-N2	119.8(2)
N2-C2	1.321(3)	N3-C2-S1	111.9(2)
N3-C2	1.327(3)	N2-C2-S1	128.3(2)
N3-C8	1.389(3)	C8-N3-C2	108.6(2)

These values are characteristic of the delocalized π -system within the benzothiazole ring system.[4]

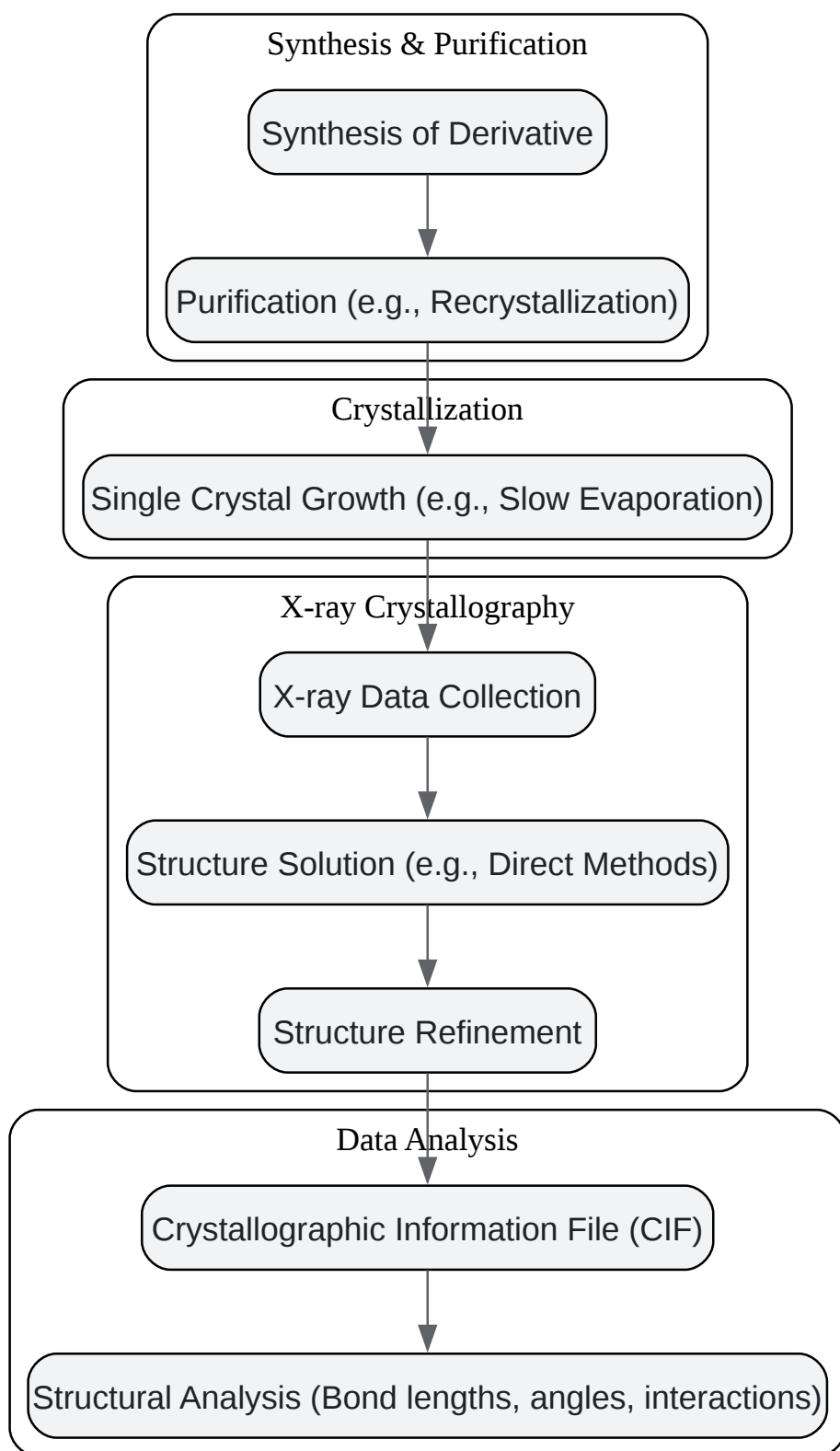
Structural Analysis and Intermolecular Interactions

The crystal structures of 2-aminobenzothiazole derivatives are characterized by a planar benzothiazole ring system. The exocyclic amino group can participate in various hydrogen bonding interactions, which often play a crucial role in defining the crystal packing.

In the case of 2-aminobenzothiazolinium nitrate, the cation and the nitrate anion are linked by N-H...O hydrogen bonds, forming a three-dimensional network.[4] Such hydrogen bonding motifs are common in the crystal structures of this class of compounds and are critical for their solid-state organization. The planarity of the benzothiazole core also allows for potential π - π stacking interactions, which can further stabilize the crystal lattice.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the crystal structure of a 2-aminobenzothiazole derivative.



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Experimental workflow for crystal structure determination.

Conclusion

While the specific crystal structure of **2-Amino-4-ethoxybenzothiazole** remains undetermined, this guide provides a comprehensive overview of the structural characteristics and experimental methodologies associated with the broader class of 2-aminobenzothiazole derivatives. The provided data on analogous structures, coupled with generalized experimental protocols, offers a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development. The insights into the intermolecular interactions and crystal packing of these compounds are essential for understanding their physicochemical properties and for the rational design of new, potent therapeutic agents.

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